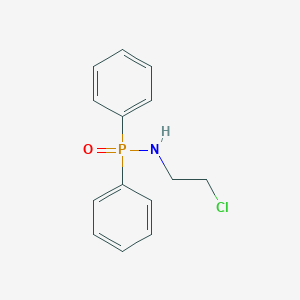![molecular formula C9H15N2O4PS B14352665 Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate CAS No. 90338-99-1](/img/structure/B14352665.png)
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate is a chemical compound known for its unique structure and properties It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a dimethyl phosphate group and a propan-2-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a suitable phosphating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can result in various functionalized pyrimidine derivatives.
Scientific Research Applications
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(methylthio)pyrimidin-5-yl] phosphate
- Dimethyl 2-[(ethylthio)pyrimidin-5-yl] phosphate
- Dimethyl 2-[(butylthio)pyrimidin-5-yl] phosphate
Uniqueness
Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate stands out due to its specific substituents, which confer unique chemical and physical properties. These properties may enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.
Properties
CAS No. |
90338-99-1 |
|---|---|
Molecular Formula |
C9H15N2O4PS |
Molecular Weight |
278.27 g/mol |
IUPAC Name |
dimethyl (2-propan-2-ylsulfanylpyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C9H15N2O4PS/c1-7(2)17-9-10-5-8(6-11-9)15-16(12,13-3)14-4/h5-7H,1-4H3 |
InChI Key |
POSITRZJTJYALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C=N1)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


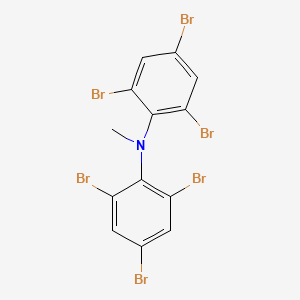
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
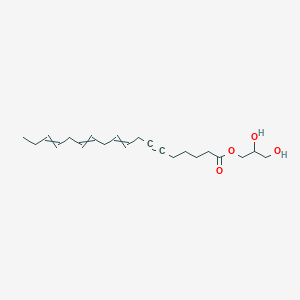
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
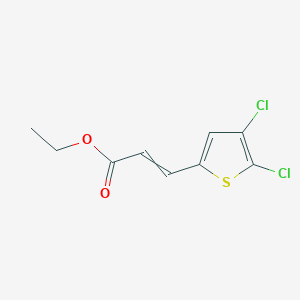
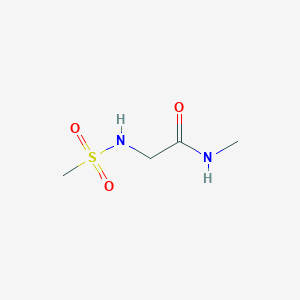
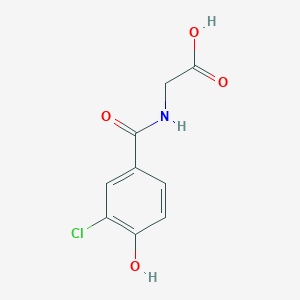
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
methanone](/img/structure/B14352632.png)
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
